molecular formula C12H14CaN2O3 B10774319 Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt CAS No. 5897-20-1

Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt

Cat. No.: B10774319
CAS No.: 5897-20-1
M. Wt: 274.33 g/mol
InChI Key: WLFGRJGVFJFWQK-UHFFFAOYSA-L
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Description

Barbituric acid, 5-(1-cyclohexen-1-yl)-5-ethyl-, calcium salt is a derivative of barbituric acid, a compound known for its use in the synthesis of barbiturate drugs. These drugs have historically been used as sedatives and anesthetics. The specific compound features a cyclohexenyl group and an ethyl group attached to the barbituric acid core, with calcium as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the specific compound, 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, the synthesis may involve the following steps:

    Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.

    Alkylation: The barbituric acid is then alkylated with ethyl bromide to introduce the ethyl group.

    Cyclohexenyl Group Introduction:

    Formation of Calcium Salt: The final step involves the neutralization of the barbituric acid derivative with calcium hydroxide to form the calcium salt.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of cyclohexenone derivatives.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the barbituric acid core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, organometallic reagents.

Major Products

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various alkylated barbituric acid derivatives.

Scientific Research Applications

Barbituric acid derivatives, including 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid, have several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.

    Medicine: Investigated for their sedative and anesthetic properties, as well as potential anticonvulsant activity.

    Industry: Utilized in the production of pharmaceuticals and as precursors for other chemical compounds.

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The specific molecular targets include the GABA_A receptor subunits, which are involved in the regulation of neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Hexobarbital: A barbiturate with similar sedative properties.

    Phenobarbital: Another barbiturate used as an anticonvulsant.

    Thiopental: A barbiturate used for induction of anesthesia.

Uniqueness

The presence of the cyclohexenyl group in 5-(1-cyclohexen-1-yl)-5-ethyl-barbituric acid distinguishes it from other barbiturates, potentially altering its pharmacokinetic and pharmacodynamic properties. This structural uniqueness may influence its binding affinity to GABA receptors and its metabolic stability.

Properties

CAS No.

5897-20-1

Molecular Formula

C12H14CaN2O3

Molecular Weight

274.33 g/mol

IUPAC Name

calcium;5-(cyclohexen-1-yl)-5-ethyl-6-oxopyrimidine-2,4-diolate

InChI

InChI=1S/C12H16N2O3.Ca/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h6H,2-5,7H2,1H3,(H2,13,14,15,16,17);/q;+2/p-2

InChI Key

WLFGRJGVFJFWQK-UHFFFAOYSA-L

Canonical SMILES

CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CCCCC2.[Ca+2]

Origin of Product

United States

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